molecular formula C10H8O5 B11895964 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one

5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one

Cat. No.: B11895964
M. Wt: 208.17 g/mol
InChI Key: KZLBKOHYDPJHFD-UHFFFAOYSA-N
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Description

5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmacological activities. The chroman-4-one framework is a major building block in many medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities .

Preparation Methods

The synthesis of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one involves several synthetic routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve the use of organic solvents and catalysts to optimize yield and purity. The specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of dihydro derivatives .

Scientific Research Applications

This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it exhibits various biological activities, including anticancer, antioxidant, and antimicrobial properties. Its ability to interact with multiple biological targets makes it a valuable compound for drug development and therapeutic applications .

Mechanism of Action

The mechanism of action of 5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

5,6,7-Trihydroxy-3-methyl-4H-chromen-4-one can be compared with other similar compounds, such as chromone and chromanone derivatives. These compounds share a similar structural framework but differ in their specific substituents and biological activities. For example, chromone derivatives are known for their anti-inflammatory and antiviral properties, while chromanone derivatives exhibit anticancer and antioxidant activities. The unique combination of hydroxyl groups and a methyl group in this compound contributes to its distinct biological profile .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

5,6,7-trihydroxy-3-methylchromen-4-one

InChI

InChI=1S/C10H8O5/c1-4-3-15-6-2-5(11)9(13)10(14)7(6)8(4)12/h2-3,11,13-14H,1H3

InChI Key

KZLBKOHYDPJHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C1=O)C(=C(C(=C2)O)O)O

Origin of Product

United States

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